molecular formula C18H15ClNO3P B4623362 diphenyl (4-chlorophenyl)amidophosphate

diphenyl (4-chlorophenyl)amidophosphate

Cat. No.: B4623362
M. Wt: 359.7 g/mol
InChI Key: CCZFCNRDOIPTRE-UHFFFAOYSA-N
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Description

Diphenyl (4-chlorophenyl)amidophosphate (CAS: 16182-00-6) is an organophosphorus compound with the molecular formula C₁₈H₁₅ClNO₅PS and a molecular weight of 423.81 g/mol . Its structure features a central phosphorus atom bonded to two phenyl groups, a 4-chlorophenylsulfonylamido group, and an oxygen atom (Figure 1). Key physicochemical properties include:

  • Boiling Point: 541.7 ± 52.0 °C (predicted)
  • Density: 1.429 ± 0.06 g/cm³ (predicted)
  • pKa: 0.13 ± 0.40 (predicted) .

The 4-chlorophenyl substituent likely enhances its stability and electron-withdrawing properties, making it relevant in agrochemical or polymer research.

Properties

IUPAC Name

4-chloro-N-diphenoxyphosphorylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClNO3P/c19-15-11-13-16(14-12-15)20-24(21,22-17-7-3-1-4-8-17)23-18-9-5-2-6-10-18/h1-14H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZFCNRDOIPTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(NC2=CC=C(C=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Agricultural Applications

Herbicides and Insecticides:
Diphenyl (4-chlorophenyl)amidophosphate derivatives are explored for their efficacy as herbicides and insecticides. Research indicates that these compounds can inhibit specific enzymes in target pests, leading to their death while minimizing harm to non-target organisms.

CompoundApplicationMechanism
This compoundHerbicideInhibition of acetolactate synthase
This compound derivativesInsecticideDisruption of chitin synthesis

Case Study:
A study conducted on the efficacy of diphenyl amidophosphate derivatives demonstrated a significant reduction in weed populations when applied at optimal concentrations. The results indicated that these compounds could serve as effective alternatives to traditional herbicides, reducing environmental impact while maintaining agricultural productivity .

Pharmaceutical Applications

Drug Development:
The compound has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of bioactive molecules. Its ability to form stable complexes with various biological targets makes it a candidate for further exploration.

ApplicationTargetOutcome
Intermediate for drug synthesisAntimicrobial agentsEnhanced activity against resistant strains
Modulator in enzyme activityKinase inhibitorsPotential for cancer therapy

Case Study:
Research highlighted the synthesis of novel antimicrobial agents utilizing this compound as an intermediate. The resulting compounds exhibited enhanced activity against multi-drug resistant bacterial strains, showcasing the compound's versatility in pharmaceutical applications .

Material Science Applications

Polymer Chemistry:
In material science, this compound is used as a flame retardant additive in polymers. Its incorporation into polymer matrices improves thermal stability and reduces flammability.

MaterialAdditiveEffect
PolyethyleneThis compoundIncreased thermal stability
Epoxy resinsThis compoundEnhanced flame resistance

Case Study:
A study on epoxy resin formulations showed that incorporating diphenyl amidophosphate significantly improved fire resistance without compromising mechanical properties. This finding suggests its potential for use in safety-critical applications such as electronics and construction materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with diphenyl (4-chlorophenyl)amidophosphate:

Table 1: Comparative Analysis of Key Organophosphorus Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications pKa Boiling Point (°C)
This compound C₁₈H₁₅ClNO₅PS 423.81 4-chlorophenyl group; amidophosphate backbone Research intermediate, potential plasticizer 0.13 541.7 (predicted)
Diphenyl phosphate C₁₂H₁₃O₄P 252.20 Two phenyl groups; simple phosphate ester Plasticizer, flame retardant ~1.5* 245–250 (literature)
(4-Nitrophenyl) phenyl phosphate C₁₂H₁₀NO₆P 295.19 Nitrophenyl substituent (strong electron-withdrawing group) Enzyme substrate, hydrolysis studies N/A N/A
Phenylphosphonic acid C₆H₇O₃P 158.10 Single phenyl group; phosphonic acid functionality Chelating agent, corrosion inhibitor ~2.0* Decomposes at 200°C
AdTPP (4-adamantylphenyl phosphine) C₂₈H₃₃P 400.53 Bulky adamantyl group; phosphine ligand Catalyst in organometallic chemistry N/A N/A

*Predicted or literature values.

Key Differences and Implications

Substituent Effects
  • Chlorophenyl vs. Nitrophenyl : The 4-chlorophenyl group in this compound provides moderate electron-withdrawing effects, enhancing stability without the extreme reactivity of nitro groups (e.g., in (4-nitrophenyl) phenyl phosphate) . This makes the former more suitable for applications requiring controlled degradation, such as slow-release agrochemicals.
  • Amidophosphate vs. This could improve solubility in polar solvents or biological compatibility .
Acidity and Reactivity
  • The predicted pKa of this compound (0.13) is markedly lower than phenylphosphonic acid (~2.0), indicating stronger acidity due to the electron-withdrawing chlorine and sulfonylamido groups. This enhances its reactivity in esterification or phosphorylation reactions .

Regulatory and Environmental Considerations

  • Chlorinated aromatic compounds, such as bis(4-chlorophenyl) sulphone, are increasingly scrutinized under EU regulations due to persistence and toxicity concerns.

Q & A

Basic: What synthetic methodologies are recommended for diphenyl (4-chlorophenyl)amidophosphate, and how can its structural integrity be validated?

Answer:
The synthesis typically involves phosphorylation reactions using 4-chlorophenylamine derivatives and phosphoric acid esters. A common approach is the reaction of 4-chlorophenylamine with diphenyl phosphorochloridate under anhydrous conditions, catalyzed by triethylamine in a dichloromethane solvent at 0–5°C . Post-synthesis, structural validation requires:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR to confirm substituent positions and phosphorus bonding environments. For example, the 31P^{31}\text{P} NMR signal typically appears near δ 0–5 ppm for amidophosphate derivatives .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C18_{18}H15_{15}ClNO5_5PS, MW 423.81) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, utilizing software like SHELXL for refinement .

Basic: How should researchers address discrepancies in nomenclature for this compound across literature sources?

Answer:
Naming conflicts often arise from differing prioritization of substituents under IUPAC rules. For example:

  • Primary name : this compound (based on the phosphoryl group as the parent structure).
  • Alternatives : [(4-Chlorophenyl)sulfamoyl] diphenyl phosphate (if prioritizing sulfonamide groups).
    To resolve ambiguities, cross-reference CAS registry numbers (e.g., 16182-00-6) and use computational tools like PubChem’s IUPAC Name Generator . provides guidelines for analogous ethers, emphasizing substituent order and positional numbering .

Advanced: What computational strategies are effective in predicting the interaction of this compound with DNA?

Answer:

  • Molecular Docking : Tools like AutoDock Vina can model ligand-DNA interactions. For example, the phosphoryl group may intercalate or bind minor grooves, as seen in structurally similar compounds .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess stability of DNA-ligand complexes over time. Key parameters include binding free energy (ΔG) and hydrogen-bonding patterns .
  • In Silico Toxicity Prediction : Platforms like ProTox-II evaluate mutagenic potential by analyzing electrophilic sites (e.g., chlorophenyl groups) .

Advanced: How should experimental designs be optimized to assess cytotoxic effects of this compound in vitro?

Answer:

  • Cell Line Selection : Use leukemia cell lines (e.g., HL-60) based on prior studies with analogous amidophosphates .
  • Dose-Response Analysis : Test concentrations from 1–100 µM, with controls (e.g., cisplatin for comparison).
  • Mechanistic Assays :
    • MTT Assay : To quantify cell viability.
    • Flow Cytometry : For apoptosis/necrosis profiling (Annexin V/PI staining).
    • ROS Detection : Using fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress .
  • Synergistic Studies : Co-treatment with nanomaterials (e.g., C60 fullerene) to enhance cytotoxicity, as demonstrated in .

Advanced: What analytical approaches resolve contradictions in reported hydrolysis rates of this compound?

Answer:
Conflicting hydrolysis data may arise from pH, temperature, or solvent variations. A systematic approach includes:

  • Kinetic Studies : Monitor degradation via HPLC at varying pH (2–12) and temperatures (25–60°C).
  • Isotopic Labeling : Use 18O^{18}\text{O}-water to trace hydrolysis pathways (P–O vs. C–N bond cleavage).
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to compare activation energies of competing pathways .

Basic: What environmental persistence metrics should be considered when studying this compound?

Answer:

  • Biodegradation Assays : OECD 301F tests to measure microbial degradation in aqueous systems.
  • Bioaccumulation Potential : Calculate log KowK_{\text{ow}} (octanol-water coefficient); values >3 indicate bioaccumulation risk. For structurally related tris(4-chlorophenyl)methanol, log KowK_{\text{ow}} ≈ 5.2 has been reported .
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity, referencing EU SVHC criteria for similar chlorinated compounds .

Advanced: How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to improve yields in substitution reactions.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for nucleophilic substitution efficiency.
  • High-Throughput Screening : Use robotic platforms to rapidly test >100 conditions (temperature, stoichiometry) for derivative synthesis .

Basic: What spectroscopic "red flags" indicate impurities in this compound samples?

Answer:

  • NMR Peaks : Extra signals in 31P^{31}\text{P} NMR (e.g., δ 20–25 ppm suggest unreacted phosphorochloridate precursors).
  • IR Absorptions : Broad O–H stretches (~3200 cm1^{-1}) indicate moisture contamination.
  • HPLC Retention Times : Peaks eluting earlier/later than the main product may correspond to hydrolyzed byproducts (e.g., monophenyl derivatives) .

Advanced: What mechanistic insights explain the catalytic decomposition of this compound under UV light?

Answer:

  • Photolytic Pathways : UV irradiation cleaves P–N bonds, generating 4-chlorophenylamine and diphenyl phosphate radicals.
  • Radical Trapping : Use TEMPO to inhibit chain reactions, confirming radical intermediates via EPR spectroscopy.
  • Quantum Yield Calculations : Determine efficiency using actinometry (e.g., ferrioxalate) and compare with DFT-predicted pathways .

Advanced: How can researchers validate the absence of genotoxicity in this compound?

Answer:

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix).
  • Comet Assay : Quantify DNA strand breaks in human lymphocytes exposed to 10–100 µM of the compound.
  • QSAR Modeling : Apply tools like Derek Nexus to predict structural alerts (e.g., aromatic chloro groups) linked to mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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